molecular formula C30H50Br2N4 B13733636 Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide CAS No. 17172-31-5

Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide

Cat. No.: B13733636
CAS No.: 17172-31-5
M. Wt: 626.6 g/mol
InChI Key: QNVXZNYUXXGODN-UHFFFAOYSA-L
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Description

Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) is a bisquaternary ammonium compound. These compounds are known for their significant biological activity and are often used in various scientific and industrial applications. The molecular formula of this compound is C20H46N4Br2, and it has a molecular weight of 502.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisquaternary ammonium compounds, including Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide), typically involves the quaternization of diamines with alkyl halides. One common method is the reaction of N,N’-bis(2-chloroethyl)piperazine with benzyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of bisquaternary ammonium compounds often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and may include additional steps such as solvent extraction and distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .

Scientific Research Applications

Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to disrupt cell membranes and its strong antimicrobial activity make it particularly valuable in medical and industrial applications .

Properties

CAS No.

17172-31-5

Molecular Formula

C30H50Br2N4

Molecular Weight

626.6 g/mol

IUPAC Name

benzyl-[2-[4-[2-[benzyl(diethyl)azaniumyl]ethyl]piperazin-1-yl]ethyl]-diethylazanium;dibromide

InChI

InChI=1S/C30H50N4.2BrH/c1-5-33(6-2,27-29-15-11-9-12-16-29)25-23-31-19-21-32(22-20-31)24-26-34(7-3,8-4)28-30-17-13-10-14-18-30;;/h9-18H,5-8,19-28H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

QNVXZNYUXXGODN-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CCN1CCN(CC1)CC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-].[Br-]

Origin of Product

United States

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